molecular formula C20H30O4 B15306222 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid

5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid

Cat. No.: B15306222
M. Wt: 334.4 g/mol
InChI Key: ZNFMZDACXMKENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid: is a versatile compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a furan ring substituted with a pentadec-14-yn-1-yloxy group and a carboxylic acid functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pentadec-14-yn-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alkenyl or alkyl-substituted furans .

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug development.

Industry: In material science, this compound is used in the design of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and alkyne group can participate in various biochemical reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the furan ring.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical in biomass conversion.

    2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in the production of bioplastics.

Uniqueness: 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid stands out due to its long alkyne chain, which imparts unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of novel materials or bioactive compounds.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

5-pentadec-14-ynoxyfuran-2-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-19-16-15-18(24-19)20(21)22/h1,15-16H,3-14,17H2,(H,21,22)

InChI Key

ZNFMZDACXMKENV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.